Here are some specific scientific research applications of 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane:
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane is a synthetic compound characterized by its unique molecular structure, which includes five ether linkages and two azide functional groups. Its molecular formula is with a molecular weight of approximately 332.36 g/mol. This compound is primarily utilized in research settings, particularly in the fields of click chemistry and bioconjugation due to its reactivity and ability to form stable linkages with other molecules .
The compound is known for its role as a cross-linking reagent in click chemistry reactions. It readily undergoes 1,3-dipolar cycloaddition with terminal alkynes or cyclooctynes to produce stable triazole linkages. These reactions can be catalyzed by copper or can occur through strain-promoted mechanisms, making it versatile for various applications in chemical biology and materials science.
While specific biological activity data for 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane is limited, compounds containing azide functionalities are generally explored for their potential in drug delivery systems and targeted therapies. The ability of azides to form stable conjugates with biomolecules makes them attractive for use in biological studies. The compound's mechanism of action involves altering cellular processes through cross-linking various biomolecules.
The synthesis of 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane typically involves the following steps:
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane has several notable applications:
Research on interaction studies focuses on the reactivity of 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane with various alkyne-containing compounds. These studies help elucidate the kinetics and mechanisms of the click reactions it undergoes. Factors such as solvent choice and temperature conditions significantly influence the efficiency of these interactions.
Several compounds share structural similarities with 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane. Here are some notable examples:
Compound Name | CAS Number | Molecular Weight | Unique Features |
---|---|---|---|
1,11-Diazido-3,6,9-trioxaundecane | Not specified | ~244.25 g/mol | Shorter chain length; used as a bifunctional linker in click chemistry. |
1-Azido-2-propanol | Not specified | Varies | Simpler structure with one azide group; used in diverse applications. |
Polyethylene glycol diazide | Not specified | Varies | Features multiple azide groups; utilized for creating hydrophilic surfaces. |
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane stands out due to its specific arrangement of five ether linkages combined with dual azide functionalities. This configuration allows for versatile applications in both chemical synthesis and biological contexts that are not as prevalent in shorter-chain analogs like 1,11-Diazido-3,6,9-trioxaundecane .
Irritant